5,6-Diaminoindane
Overview
Description
5,6-Diaminoindane is an organic compound with the molecular formula C9H12N2 It is a derivative of indane, featuring two amino groups attached to the 5th and 6th positions of the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diaminoindane typically involves the reduction of nitroindane derivatives. One common method is the catalytic hydrogenation of 5,6-dinitroindane using a palladium catalyst under hydrogen gas. The reaction is carried out in a suitable solvent such as ethanol or methanol at room temperature, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5,6-Diaminoindane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products Formed
Oxidation: Formation of 5,6-dinitroindane or 5,6-nitrosoindane.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted indane derivatives.
Scientific Research Applications
5,6-Diaminoindane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of advanced materials, such as conductive polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 5,6-Diaminoindane involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. In medicinal chemistry, this compound derivatives may act on specific enzymes or receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Methylenedioxy-2-aminoindane: A compound with similar structural features but different functional groups, known for its psychoactive properties.
Indane-1,3-dione: Another indane derivative with applications in medicinal chemistry and materials science.
Uniqueness
5,6-Diaminoindane is unique due to the presence of two amino groups on the indane ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential in multiple research fields make it a valuable compound for scientific exploration.
Properties
IUPAC Name |
2,3-dihydro-1H-indene-5,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOUJLNQAHTBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442976 | |
Record name | 5,6-DIAMINOINDANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52957-65-0 | |
Record name | 5,6-DIAMINOINDANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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